Compound 401
Compound 401
Selective, reversible DNA-dependent protein kinase and mTOR inhibitor (IC50 values are 0.28 and 5.3 μM respectively). No affinity for PI3K, ATM and ATR (IC50 values are >100 μM). Able to induce apoptosis in vitro. Cell-permeable.
Compound 401 is an inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR; IC50s = 0.28 and 5.3 µM, respectively). It is selective for DNA-PK and mTOR over PI3K, ATM, and ATR (IC50s = >100 µM for all). Compound 401 (10 µM) inhibits phosphorylation of the mTOR targets S6K1 and Akt in Rat-1 fibroblasts and in M059J glioma cells that lack DNA-PK. It inhibits proliferation of mouse embryonic fibroblasts (MEFs) lacking tuberous sclerosis complex 1 (TSC1-/-; IC50 = 2 µM), a complex associated with hamartomas that display hyperactive mTOR signaling, but not TSC1+/+ MEFs. Compound 401 also induces apoptosis in TSC1-/- MEFs.
Cell-permeable. A reversible and selective inhibitor of DNA-dependent protein kinase (DNA-PK) (IC₅₀ = 0.28uM) that also targets mTOR (IC50 = 5. 3uM), but not PI 3-K in vitro. Induces apoptosis in vitro.
Compound 401 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) (IC50 values are 0.28 and 5.3 μM respectively).
Compound 401 is an inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR; IC50s = 0.28 and 5.3 µM, respectively). It is selective for DNA-PK and mTOR over PI3K, ATM, and ATR (IC50s = >100 µM for all). Compound 401 (10 µM) inhibits phosphorylation of the mTOR targets S6K1 and Akt in Rat-1 fibroblasts and in M059J glioma cells that lack DNA-PK. It inhibits proliferation of mouse embryonic fibroblasts (MEFs) lacking tuberous sclerosis complex 1 (TSC1-/-; IC50 = 2 µM), a complex associated with hamartomas that display hyperactive mTOR signaling, but not TSC1+/+ MEFs. Compound 401 also induces apoptosis in TSC1-/- MEFs.
Cell-permeable. A reversible and selective inhibitor of DNA-dependent protein kinase (DNA-PK) (IC₅₀ = 0.28uM) that also targets mTOR (IC50 = 5. 3uM), but not PI 3-K in vitro. Induces apoptosis in vitro.
Compound 401 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) (IC50 values are 0.28 and 5.3 μM respectively).
Brand Name:
Vulcanchem
CAS No.:
168425-64-7
VCID:
VC0524192
InChI:
InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2
SMILES:
C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2
Molecular Formula:
C16H15N3O2
Molecular Weight:
281.31 g/mol
Compound 401
CAS No.: 168425-64-7
Cat. No.: VC0524192
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective, reversible DNA-dependent protein kinase and mTOR inhibitor (IC50 values are 0.28 and 5.3 μM respectively). No affinity for PI3K, ATM and ATR (IC50 values are >100 μM). Able to induce apoptosis in vitro. Cell-permeable. Compound 401 is an inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR; IC50s = 0.28 and 5.3 µM, respectively). It is selective for DNA-PK and mTOR over PI3K, ATM, and ATR (IC50s = >100 µM for all). Compound 401 (10 µM) inhibits phosphorylation of the mTOR targets S6K1 and Akt in Rat-1 fibroblasts and in M059J glioma cells that lack DNA-PK. It inhibits proliferation of mouse embryonic fibroblasts (MEFs) lacking tuberous sclerosis complex 1 (TSC1-/-; IC50 = 2 µM), a complex associated with hamartomas that display hyperactive mTOR signaling, but not TSC1+/+ MEFs. Compound 401 also induces apoptosis in TSC1-/- MEFs. Cell-permeable. A reversible and selective inhibitor of DNA-dependent protein kinase (DNA-PK) (IC₅₀ = 0.28uM) that also targets mTOR (IC50 = 5. 3uM), but not PI 3-K in vitro. Induces apoptosis in vitro. Compound 401 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) (IC50 values are 0.28 and 5.3 μM respectively). |
|---|---|
| CAS No. | 168425-64-7 |
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one |
| Standard InChI | InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 |
| Standard InChI Key | BVRDQVRQVGRNHG-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |
| Canonical SMILES | C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |
| Appearance | Solid powder |
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